molecular formula C15H10BrFO B14861756 3-(3-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

3-(3-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14861756
M. Wt: 305.14 g/mol
InChI Key: UKBSJFMNSOAYLJ-UHFFFAOYSA-N
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Description

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the reaction conditions may be adjusted to minimize by-products and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one: Another chalcone derivative with similar structural features.

    Indole derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.

Uniqueness

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other chalcone derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBSJFMNSOAYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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